molecular formula C10H12O3 B3425597 Ethyl mandelate CAS No. 4358-88-7

Ethyl mandelate

Cat. No.: B3425597
CAS No.: 4358-88-7
M. Wt: 180.20 g/mol
InChI Key: SAXHIDRUJXPDOD-UHFFFAOYSA-N
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Description

Ethyl mandelate is an organic compound with the chemical formula C10H12O3. It is the ethyl ester of mandelic acid and is known for its aromatic properties. This compound is often used in the synthesis of various pharmaceuticals and as a flavoring agent due to its pleasant aroma.

Mechanism of Action

Target of Action

Ethyl mandelate is an important intermediate in pharmaceutical synthesis . It is synthesized by the enzyme short-chain dehydrogenase/reductase (SDR) . SDRs are a very large family of enzymes, comprising over 47,000 members, and have been identified in archaea, bacteria, and eukaryotes, including humans .

Mode of Action

The interaction of this compound with its target, the SDR enzyme, results in the synthesis of the compound . The SDR enzyme requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H), which is expensive . To overcome the issue of NADPH demand in the SDR catalytic process, a co-immobilization strategy has been developed . The SDR from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 were co-immobilized on silica gel .

Biochemical Pathways

The mandelic acid degradation pathway is a representative pathway of aromatic compounds degradation . The most studied mandelic acid degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase, and downstream benzoic acid degradation pathways .

Pharmacokinetics

It is known that this compound is soluble in methanol .

Result of Action

The result of the action of this compound is the efficient biosynthesis of (±)-ethyl mandelate . A final yield of 1.17 mM (±)-ethyl mandelate was obtained from the catalytic conversion of ethyl benzoylformate, with a conversion rate of ethyl benzoylformate to (S)- (+)-mandelate of 71.86% and in an enantiomeric excess of >99% after 1.5 h .

Action Environment

The environment can significantly influence the action of this compound. For instance, solvent effects in the enantioselective hydrogenation of ethyl benzoylformate to ®-ethyl mandelate have been studied . The highest enantiomeric excess (ee) of 72% was obtained in ethyl acetate, decreasing nonlinearly with increasing dielectric constant (ε) being close to 20% in ethanol .

Preparation Methods

Ethyl mandelate can be synthesized through several methods. One common synthetic route involves the esterification of mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the catalytic conversion of ethyl benzoylformate using biocatalysts like short-chain dehydrogenase/reductase and glucose dehydrogenase .

Chemical Reactions Analysis

Ethyl mandelate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoylformate using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield mandelic acid or its derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. .

Scientific Research Applications

Ethyl mandelate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a substrate for enzymes like mandelate dehydrogenase, which is used in studies of enzyme kinetics and mechanisms.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the manufacture of flavoring agents and fragrances due to its aromatic properties .

Comparison with Similar Compounds

Ethyl mandelate is similar to other esters of mandelic acid, such as mthis compound and propyl mandelate. it is unique due to its specific aromatic properties and its use in flavoring and fragrance industries. Similar compounds include:

    Mthis compound: The methyl ester of mandelic acid.

    Propyl mandelate: The propyl ester of mandelic acid.

    Benzeneacetic acid, alpha-hydroxy-, ethyl ester: Another name for this compound .

This compound stands out due to its specific applications in both the pharmaceutical and flavoring industries, making it a versatile and valuable compound.

Properties

IUPAC Name

ethyl 2-hydroxy-2-phenylacetate
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InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3
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InChI Key

SAXHIDRUJXPDOD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
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Molecular Formula

C10H12O3
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DSSTOX Substance ID

DTXSID6057829
Record name Ethyl mandelate
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Molecular Weight

180.20 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl mandelate
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Vapor Pressure

0.00026 [mmHg]
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CAS No.

774-40-3, 4358-88-7, 10606-72-1
Record name (±)-Ethyl mandelate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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